
8-Hydroxyondansetron
Descripción general
Descripción
8-Hydroxyondansetron is a metabolite of ondansetron, a selective serotonin 5-hydroxytryptamine type 3 receptor antagonist. Ondansetron is widely used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgical operations. The hydroxylation of ondansetron results in the formation of this compound, which retains some of the pharmacological properties of its parent compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyondansetron typically involves the hydroxylation of ondansetron. This can be achieved through various chemical reactions, including:
Oxidation: Ondansetron can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce a hydroxyl group at the 8th position.
Enzymatic Hydroxylation: Enzymes such as cytochrome P450 can catalyze the hydroxylation of ondansetron to form this compound under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts for enzymatic hydroxylation is also explored for more sustainable and efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxyondansetron undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to ondansetron.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Ondansetron.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
8-Hydroxyondansetron is primarily studied concerning its pharmacokinetic properties, which are crucial for understanding its role in the therapeutic effects of ondansetron.
- Enantioselective Determination : A study highlighted the enantioselective determination of ondansetron and this compound in human plasma using liquid chromatography-tandem mass spectrometry. This method demonstrated significant interindividual variability in plasma concentrations among postoperative patients, emphasizing the importance of understanding the metabolism and disposition of these compounds in clinical settings .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Recent research employed PBPK modeling to predict systemic concentrations of ondansetron and its metabolites, including this compound, in different populations, including those with liver cirrhosis. The findings indicated that the pharmacokinetics of ondansetron could be significantly altered in patients with hepatic impairment, affecting the efficacy and safety profiles of the drug .
Clinical Applications
The clinical applications of this compound extend beyond its role as a metabolite of ondansetron.
- Antiemetic Efficacy : While ondansetron is well-established for preventing nausea and vomiting from chemotherapy and surgery, this compound has been investigated for its potential contribution to these effects. It is believed to have some intrinsic antiemetic activity, although it is rapidly conjugated and excreted, limiting its direct impact .
- Gastrointestinal Motility Disorders : Emerging studies suggest that ondansetron and its metabolites may play a role in managing gastrointestinal motility disorders. Research indicates that this compound could influence gastrointestinal transit times and motility patterns, presenting a novel application for this compound in treating conditions like irritable bowel syndrome (IBS) .
Case Studies and Research Findings
Several case studies have documented the clinical relevance and pharmacological insights regarding this compound.
- Postoperative Nausea : A case study involving patients recovering from surgery showed that measuring plasma levels of this compound could provide insights into individual responses to ondansetron therapy. Variability in metabolite levels was linked to genetic factors affecting drug metabolism .
- CYP Enzyme Interaction : The metabolism of ondansetron through cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4) has been extensively studied to understand how these pathways affect the levels of this compound. Variations in enzyme activity can lead to differences in therapeutic outcomes among patients .
Summary Table of Key Findings
Aspect | Findings |
---|---|
Pharmacokinetics | Significant variability in plasma concentrations among individuals; influenced by genetics. |
Clinical Applications | Potential role in treating gastrointestinal motility disorders; intrinsic antiemetic activity noted. |
Research Methodology | Enantioselective determination via LC-MS; PBPK modeling for different patient populations. |
CYP Enzyme Interaction | Metabolism significantly affects drug levels; variations impact therapeutic outcomes. |
Mecanismo De Acción
8-Hydroxyondansetron exerts its effects by antagonizing serotonin 5-hydroxytryptamine type 3 receptors, similar to ondansetron. This inhibition prevents the activation of the vomiting reflex triggered by serotonin release during chemotherapy and radiation therapy. The molecular targets include serotonin receptors located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the brain .
Comparación Con Compuestos Similares
Ondansetron: The parent compound, primarily used as an antiemetic.
Granisetron: Another serotonin 5-hydroxytryptamine type 3 receptor antagonist with similar antiemetic properties.
Dolasetron: A related compound used for the prevention of nausea and vomiting.
Uniqueness: 8-Hydroxyondansetron is unique due to its specific hydroxylation at the 8th position, which may influence its pharmacokinetic and pharmacodynamic properties. Unlike its parent compound ondansetron, this compound may exhibit different metabolic stability and receptor binding affinity .
Actividad Biológica
8-Hydroxyondansetron is a significant metabolite of ondansetron, a widely used antiemetic agent primarily indicated for the prevention of nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative recovery. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, safety profile, and potential therapeutic applications.
Overview of Ondansetron and Its Metabolites
Ondansetron is a selective serotonin 5-HT3 receptor antagonist that exerts its antiemetic effects by blocking serotonin receptors in the central nervous system (CNS) and peripheral nervous system. It is primarily metabolized in the liver through cytochrome P450 enzymes, yielding several metabolites, including this compound, which accounts for approximately 40% of ondansetron's metabolic products .
Key Metabolic Pathways
- Cytochrome P450 Enzymes : The metabolism of ondansetron involves multiple cytochrome P450 enzymes, notably CYP3A4 and CYP1A2. The formation of this compound occurs mainly through hydroxylation processes facilitated by these enzymes .
- Excretion : Less than 5% of ondansetron is excreted unchanged via the kidneys, indicating that hepatic metabolism plays a dominant role in its clearance from the body .
Biological Activity of this compound
The biological activity of this compound has been investigated in various studies, revealing insights into its pharmacological properties and potential clinical implications.
Pharmacological Properties
- Antiemetic Activity : While ondansetron is well-established as an effective antiemetic, studies suggest that its metabolites, including this compound, may possess some degree of pharmacological activity. However, the plasma concentrations of these metabolites are typically lower than those of the parent compound, which may limit their clinical significance .
- Cardiac Safety : Research indicates that ondansetron can prolong the QT interval in some patients, raising concerns about cardiac safety. The role of this compound in this context remains under investigation; however, it is essential to consider its potential effects on cardiac repolarization when assessing overall drug safety .
- Neuropathic Pain : Emerging evidence suggests that ondansetron and its metabolites may have analgesic properties. A study indicated that ondansetron could be effective in treating neuropathic pain in animal models, prompting further research into the role of this compound in pain modulation .
Study on Pharmacokinetics
A study evaluating the pharmacokinetics of ondansetron in patients with varying degrees of hepatic impairment found that the clearance rates for ondansetron were significantly affected by liver function. In patients with severe cirrhosis, the half-life extended to 15-20 hours, indicating that metabolite concentrations could accumulate to potentially therapeutic levels over time .
Clinical Implications
- Pregnancy Considerations : In a case study involving pregnant women, it was noted that oral clearance rates for ondansetron increased throughout gestation. This finding suggests that monitoring metabolite levels like this compound during pregnancy could be important to ensure efficacy while minimizing risks .
- Combination Therapies : Research has shown that combining ondansetron with dexamethasone enhances antiemetic efficacy in chemotherapy-induced nausea and vomiting. The contribution of this compound to this enhanced effect warrants further investigation .
Propiedades
IUPAC Name |
8-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-19-8-9-21(11)10-12-6-7-14-16(18(12)23)13-4-3-5-15(22)17(13)20(14)2/h3-5,8-9,12,22H,6-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDKMEPUFIAQFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599407 | |
Record name | 8-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126671-71-4 | |
Record name | 8-Hydroxyondansetron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126671-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxyondansetron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126671714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-HYDROXYONDANSETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20UA9420EZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-hydroxyondansetron in ondansetron metabolism?
A1: this compound is a major metabolite of ondansetron, a medication primarily used to prevent nausea and vomiting. Studies indicate that hepatic oxidative metabolism is responsible for over 95% of ondansetron clearance, with conjugates of 7-hydroxyondansetron and this compound being the primary excreted metabolites. []
Q2: Which enzymes are primarily involved in the formation of this compound?
A2: Research suggests that the cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4, play a crucial role in ondansetron metabolism. CYP2D6 contributes to the hydroxylation of ondansetron, while both CYP2D6 and CYP3A4 are involved in the formation of 7- and this compound. []
Q3: Does the formation of this compound differ between individuals?
A3: Yes, significant interindividual variability exists in the formation and concentration of ondansetron metabolites. A study analyzing plasma samples from postoperative patients administered ondansetron revealed a wide range in the ratio of S-(+)-ondansetron to R-(-)-ondansetron (0.14 to 7.18), suggesting stereoselective disposition or metabolism. []
Q4: How is this compound typically measured in biological samples?
A4: Researchers employ sensitive analytical techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for the quantification of ondansetron and its metabolites, including this compound, in plasma samples. [, ] This method enables precise measurement of these compounds for pharmacokinetic studies.
Q5: Are there any known implications of drug interactions related to this compound formation?
A5: Given that CYP2D6 and CYP3A4 are key enzymes in this compound formation, co-administration of drugs that inhibit or induce these enzymes could potentially alter ondansetron metabolism and clearance. [] Further research is necessary to investigate the specific clinical implications of such interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.